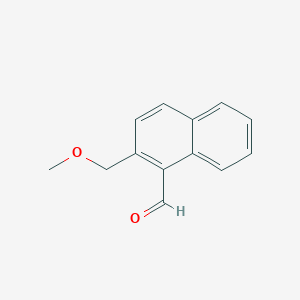
2-(Methoxymethyl)-1-naphthaldehyde
Overview
Description
2-(Methoxymethyl)-1-naphthaldehyde is a useful research compound. Its molecular formula is C13H12O2 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(Methoxymethyl)-1-naphthaldehyde is a synthetic compound derived from naphthalene, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxymethyl group attached to the naphthalene ring, which influences its reactivity and biological interactions. The compound's molecular formula is C11H12O2, and it has a molecular weight of 176.21 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In a study evaluating various naphthalene derivatives, this compound demonstrated an IC50 value of approximately 9.73 μM against specific cancer cell lines, comparable to other known inhibitors . The mechanism involves the inhibition of the IRE-1/XBP-1 signaling pathway, crucial for tumor cell survival and proliferation .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies have reported that it possesses moderate antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents . The minimum inhibitory concentration (MIC) values suggest effectiveness against several pathogenic strains.
The biological activity of this compound is primarily attributed to its ability to modulate cellular signaling pathways. Specifically, it inhibits the IRE-1 RNase function, leading to reduced expression of XBP-1s, a transcription factor involved in the endoplasmic reticulum stress response. This inhibition can induce apoptosis in cancer cells, particularly in mantle cell lymphoma (MCL) cell lines .
Study 1: Anticancer Activity in MCL Cells
A detailed investigation into the effects of this compound on MCL cells revealed that treatment with concentrations as low as 20 μM significantly suppressed XBP-1s expression. The study highlighted that this compound could induce apoptosis more effectively than other tested derivatives, with IC50 values ranging from 0.57 to 0.98 μM for different MCL cell lines .
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, this compound was tested against various bacterial and fungal strains. The results indicated that the compound exhibited notable antibacterial activity with MIC values ranging from 32 to 128 μg/mL against Gram-positive bacteria and moderate activity against fungi such as Candida albicans .
Comparative Analysis of Biological Activities
| Activity | IC50 Value | Target Cells/Organisms | Mechanism |
|---|---|---|---|
| Anticancer | 9.73 μM | MCL Cell Lines | Inhibition of IRE-1/XBP-1 pathway |
| Antimicrobial | 32-128 μg/mL | Gram-positive bacteria | Disruption of bacterial cell integrity |
| Candida albicans | Inhibition of fungal growth |
Properties
IUPAC Name |
2-(methoxymethyl)naphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-9-11-7-6-10-4-2-3-5-12(10)13(11)8-14/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVBVWZKEFNOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C2=CC=CC=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















